molecular formula C13H20N2 B1429380 N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 1423031-30-4

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B1429380
M. Wt: 204.31 g/mol
InChI Key: LMXNFIHCTMSLCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The choice of starting materials and the type of reactions used would depend on the structure of the specific compound.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For an organic compound, this could involve reactions with various reagents under different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Scientific Research Applications

  • Synthesis Methods and Chemical Transformations

    • The compound has been utilized in the one-pot synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in basic ionic liquids, showcasing its role in multi-component chemical reactions (Wan et al., 2011).
    • It has also been involved in spontaneous enzymatic mediated dynamic kinetic resolution processes, indicating its potential in stereoselective synthesis (Crawford, Skerlj, & Bridger, 2007).
  • Catalytic and Synthetic Applications

    • The compound has been used in the synthesis of alkaloids of Galipea officinalis, demonstrating its applicability in the creation of complex natural products (Shahane et al., 2008).
    • It also plays a role in the N-methylation of quinolines using CO2 and H2, suggesting its importance in eco-friendly chemical processes (He et al., 2017).
  • Material Science and Photophysical Applications

    • In material science, this compound has been part of the study on vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes, indicating its role in the development of advanced materials (Mazzeo et al., 2016).
  • Biological and Medicinal Chemistry Research

    • Research has been conducted on the biological properties of new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, showing its potential in the development of therapeutic agents (Facchetti et al., 2020).
  • Antioxidant Activities and Pharmacological Potential

    • Studies have explored the antioxidant activity of compounds including 1,2,3,4-tetrahydroquinolines, related to N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine, highlighting its potential in oxidative stress-related applications (Nishiyama et al., 2003).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10(2)9-15-12-7-3-5-11-6-4-8-14-13(11)12/h4,6,8,10,12,15H,3,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXNFIHCTMSLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203921
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-5,6,7,8-tetrahydroquinolin-8-amine

CAS RN

1423031-30-4
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 5,6,7,8-tetrahydro-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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